2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione
Overview
Description
2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione is an organic compound that belongs to the class of thiazolidinediones. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features an aminomethyl group attached to a phenyl ring, which is further connected to the thiazolidine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-(aminomethyl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently reacted with 2-amino-2-methylpropanenitrile to form the desired thiazolidinedione compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinedione ring to a thiazolidine ring, altering the compound’s properties.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound’s structure is similar to that of certain pharmaceutical agents, making it a candidate for drug development and testing. It may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)phenyl methanamine
- N-[4-(Aminomethyl)phenyl]urea
- (1- [2-(Aminomethyl)phenyl]-4-piperidinyl)methanol
Uniqueness
Compared to similar compounds, 2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione stands out due to its thiazolidinedione ring, which imparts unique chemical and biological properties. This ring structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other aminomethylphenyl derivatives.
Properties
IUPAC Name |
[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-7-13(16(14,15)8-9)11-4-2-10(6-12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALMMQHAOXITRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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